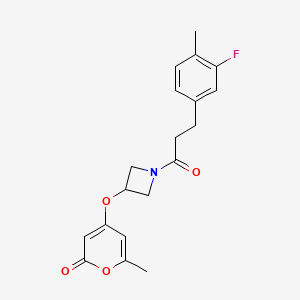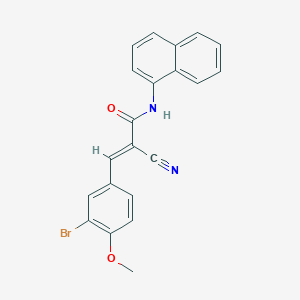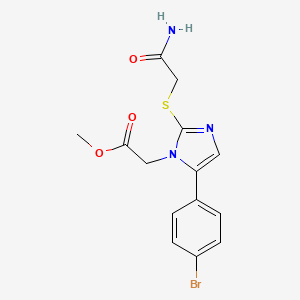![molecular formula C21H19N3O5S2 B2674980 Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate CAS No. 478033-25-9](/img/structure/B2674980.png)
Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate” is a chemical compound with the CAS number 478033-25-9. It has a molecular formula of C21H19N3O5S2 and a molecular weight of 457.52 . This product is intended for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound aren’t provided in the search results. The reactions that this compound undergoes would depend on the conditions and the reactants present .Physical And Chemical Properties Analysis
This compound has a molar mass of 457.52 and a predicted density of 1.45±0.1 g/cm3 . Other physical and chemical properties like melting point, boiling point, solubility, etc., aren’t provided in the search results .Scientific Research Applications
Biochemical Applications and Mechanisms of Action
- Research into the effects of acetylsalicylic acid on non-immunologic contact urticaria (NICU) has shown that certain compounds, including methyl nicotinate, can elicit erythema and edema, which are inhibited by acetylsalicylic acid. This suggests a role for these compounds in studying inflammatory processes and the biochemical pathways of prostaglandin bioformation (Lahti, Väänänen, Kokkonen, & Hannuksela, 1987).
- Methyl nicotinate's antinociceptive activity has been evaluated, demonstrating its potential for pain management research. The synthesis and testing of methyl nicotinate highlight its effectiveness in reducing pain responses in animal models, pointing towards its utility in understanding pain mechanisms and developing analgesics (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Insecticide and Herbicide Research
- Sulfoxaflor and the sulfoximine class of insecticides, which share structural similarities with sulfonyl compounds, offer insights into novel mechanisms of action against sap-feeding insects. This research has implications for developing new pesticides with efficacy against resistant insect pests (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).
- The mode of action of sulfonylurea herbicides, such as sulfometuron methyl, is explored through the inhibition of acetolactate synthase in plants. This area of research is critical for understanding herbicide selectivity and resistance, potentially guiding the development of more effective and sustainable agricultural chemicals (Chaleff & Mauvais, 1984).
Chemical Synthesis and Catalysis
- The synthesis and application of nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exemplify the use of protic ionic liquids as catalysts. This research demonstrates the versatility of nicotine derivatives in facilitating chemical reactions, offering pathways to more efficient and environmentally friendly synthetic methods (Tamaddon & Azadi, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-14(25)23-16-8-10-17(11-9-16)31(27,28)24-18-5-3-4-6-19(18)30-20-12-7-15(13-22-20)21(26)29-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMIXQKHEMCXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2674899.png)
![2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2674900.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)
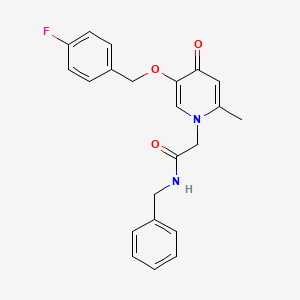
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2674906.png)
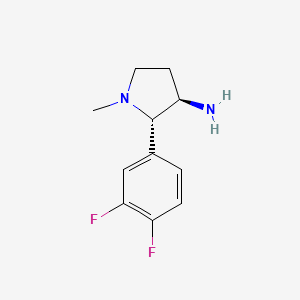
![6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2674911.png)
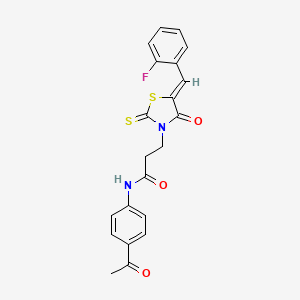
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2674913.png)

